Cas no 201606-44-2 ((R)-1-Methylmephenytoin)
(R)-1-Methylmephenytoin Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Imidazolidinedione,5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
- (R)-1-Methylmephenytoin
- (R)-1-Methylmephenyt
- (5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- (5R)-5-ethyl-1, 3-dimethyl-5-phenylimidazolidine-2, 4-dione
- AKOS030241206
- 201606-44-2
- DTXSID40652648
- (R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)-
- G66471
-
- Inchi: 1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1
- InChI Key: UOKWEFNDJRRNST-CYBMUJFWSA-N
- SMILES: O=C1[C@](C2C=CC=CC=2)(CC)N(C)C(N1C)=O
Computed Properties
- Exact Mass: 232.12100
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Melting Point: 89-90°C
- PSA: 40.62000
- LogP: 1.69150
(R)-1-Methylmephenytoin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M320475-5mg |
(R)-1-Methylmephenytoin |
201606-44-2 | 5mg |
$115.00 | 2023-05-17 | ||
| TRC | M320475-10mg |
(R)-1-Methylmephenytoin |
201606-44-2 | 10mg |
$ 138.00 | 2023-09-07 | ||
| TRC | M320475-25mg |
(R)-1-Methylmephenytoin |
201606-44-2 | 25mg |
$333.00 | 2023-05-17 | ||
| TRC | M320475-50mg |
(R)-1-Methylmephenytoin |
201606-44-2 | 50mg |
$655.00 | 2023-05-17 | ||
| TRC | M320475-100mg |
(R)-1-Methylmephenytoin |
201606-44-2 | 100mg |
$1068.00 | 2023-05-17 | ||
| 1PlusChem | 1P002DZS-50mg |
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)- |
201606-44-2 | 98% | 50mg |
$929.00 | 2023-12-19 | |
| 1PlusChem | 1P002DZS-100mg |
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)- |
201606-44-2 | 98% | 100mg |
$1528.00 | 2023-12-19 | |
| 1PlusChem | 1P002DZS-250mg |
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)- |
201606-44-2 | 98% | 250mg |
$2589.00 | 2023-12-19 | |
| A2B Chem LLC | AB10648-50mg |
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)- |
201606-44-2 | 98% | 50mg |
$769.00 | 2024-04-20 | |
| A2B Chem LLC | AB10648-100mg |
2,4-Imidazolidinedione, 5-ethyl-1,3-dimethyl-5-phenyl-, (5R)- |
201606-44-2 | 98% | 100mg |
$1231.00 | 2024-04-20 |
(R)-1-Methylmephenytoin Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on (R)-1-Methylmephenytoin
Compound CAS No. 201606-44-2: (R)-1-Methylmephenytoin
The compound with CAS No. 201606-44-2, commonly referred to as (R)-1-Methylmephenytoin, is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of mephenytoin, which has been extensively studied for its potential applications in various therapeutic areas. The (R) configuration denotes the specific stereochemistry of the molecule, which plays a critical role in its pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in how it influences the interaction of molecules with biological targets. For instance, researchers have demonstrated that the (R)-enantiomer of 1-methylmephenytoin exhibits superior bioavailability compared to its (S)-counterpart. This finding underscores the need for precise stereochemical control in the synthesis and application of such compounds.
One of the most promising applications of (R)-1-Methylmephenytoin lies in its potential as a neuroprotective agent. Preclinical studies have shown that this compound can effectively mitigate oxidative stress and inflammation in neuronal cells, two key factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have sparked interest in exploring its therapeutic potential in clinical settings.
In addition to its neuroprotective properties, (R)-1-Methylmephenytoin has also been investigated for its anti-inflammatory effects. A recent study published in a leading pharmacology journal demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory disorders such as arthritis and inflammatory bowel disease.
The synthesis of (R)-1-Methylmephenytoin involves a multi-step process that requires meticulous control over stereochemistry. Researchers have developed novel synthetic routes that not only enhance yield but also ensure high enantiomeric purity. These advancements have made it possible to scale up production for preclinical and clinical testing.
Moreover, computational studies using molecular docking and dynamics simulations have provided valuable insights into the binding mechanisms of (R)-1-Methylmephenytoin with its target proteins. These studies have revealed that the compound interacts with specific amino acid residues critical for enzyme activity, further supporting its therapeutic potential.
Despite these promising findings, further research is needed to fully understand the safety profile and long-term efficacy of (R)-1-Methylmephenytoin. Ongoing clinical trials are evaluating its tolerability and pharmacokinetics in human subjects, with preliminary results indicating favorable safety parameters.
In conclusion, CAS No. 201606-44-2, or (R)-1-Methylmephenytoin, represents a compelling candidate for drug development across multiple therapeutic areas. Its unique stereochemical properties, coupled with its demonstrated efficacy in preclinical models, position it as a potential breakthrough in treating neurodegenerative and inflammatory diseases. As research continues to unfold, this compound holds great promise for advancing medical science and improving patient outcomes.
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